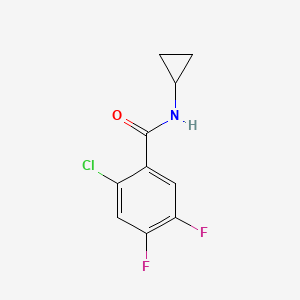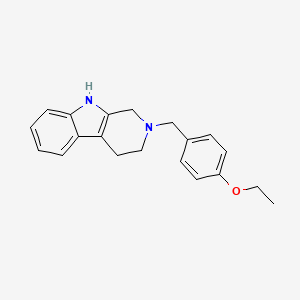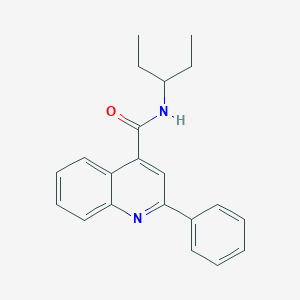
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as PF-06282999, is a small molecule inhibitor that has shown potential as a therapeutic agent in various diseases. This compound has been extensively studied in preclinical models and has shown promising results in clinical trials.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the progression of these diseases.
Mecanismo De Acción
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a small molecule inhibitor that targets specific enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of certain kinases, including JAK1, JAK2, and TYK2, which are involved in the regulation of immune response and inflammation. By inhibiting these enzymes, this compound can reduce inflammation and prevent the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. It has been found to reduce inflammation and prevent the progression of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. The compound has also been found to inhibit the growth of cancer cells in various types of cancer, including lung cancer and breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages for lab experiments, including its high potency and specificity for its target enzymes. The compound has been extensively studied in preclinical models and has shown promising results in clinical trials. However, there are also some limitations to using this compound in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential direction is the development of combination therapies that include this compound and other therapeutic agents. Another direction is the investigation of the compound's potential in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves a multi-step process that starts with the reaction of 3-fluoroaniline with 1H-pyrazole-1-carboxylic acid to form the corresponding amide. This intermediate is then reacted with 4-chloro-6-(ethylamino)pyrimidine to form the desired compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-10-3-1-4-11(7-10)18-12-8-13(16-9-15-12)19-6-2-5-17-19/h1-9H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKLNZVXIPYGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)

![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)

![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)


